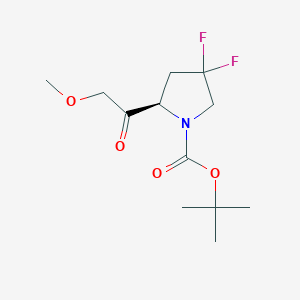

Tert-butyl (2R)-4,4-difluoro-2-(2-methoxyacetyl)pyrrolidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tert-butyl (2R)-2-(2-methoxyacetyl)pyrrolidine-1-carboxylate is a chemical compound with the CAS Number: 2137093-91-3 . It has a molecular weight of 243.3 . The compound is typically stored at 4°C and is in liquid form .

Molecular Structure Analysis

The InChI Code for this compound is 1S/C12H21NO4/c1-12(2,3)17-11(15)13-7-5-6-9(13)10(14)8-16-4/h9H,5-8H2,1-4H3/t9-/m1/s1 .Chemical Reactions Analysis

The tert-butyl group is known for its unique reactivity pattern and is often used in chemical transformations . It’s also relevant in biosynthetic and biodegradation pathways .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature and is typically stored at 4°C . It has a molecular weight of 243.3 .Scientific Research Applications

Asymmetric Synthesis

Tert-butyl (2R)-4,4-difluoro-2-(2-methoxyacetyl)pyrrolidine-1-carboxylate serves as a precursor in the asymmetric synthesis of polyfluoroalkylated prolinols, demonstrating its utility in achieving high stereoselectivity in chemical reactions. The reduction of chiral perfluoroalkyl N-Boc-pyrrolidyl ketones to the corresponding hydroxyalkyl pyrrolidines showcases its application in producing compounds with excellent diastereoselectivities, crucial for the development of pharmaceuticals and other fine chemicals (Funabiki et al., 2008).

Crystal Structure Analysis

Another significant application is in the study of molecular structures through crystallography. The compound, as part of more complex molecules, has been analyzed to understand its three-dimensional configuration and interactions within crystals. This information is vital for drug design, allowing researchers to predict how molecules will interact with biological targets (Weber et al., 1995).

Synthesis of Precursors for Prodigiosin Analogues

In organic synthesis, this compound is involved in reactions with singlet oxygen to produce peroxidic intermediates that can undergo further reactions to yield valuable pyrrole derivatives. These derivatives are precursors to prodigiosin and its analogues, highlighting the compound's role in synthesizing complex molecules with potential biological activities (Wasserman et al., 2004).

Enabling Efficient Synthetic Routes

The versatility of tert-butyl (2R)-4,4-difluoro-2-(2-methoxyacetyl)pyrrolidine-1-carboxylate is further exemplified in its use as a building block for synthesizing diverse compounds. For instance, its involvement in the nitrile anion cyclization demonstrates an efficient approach to synthesize N-tert-butyl disubstituted pyrrolidines, showcasing its importance in facilitating synthetic routes for complex organic molecules (Chung et al., 2005).

Development of Antiinflammatory Agents

Furthermore, derivatives of this compound have been explored for their potential as antiinflammatory agents. The synthesis and evaluation of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones from this compound demonstrate its applicability in discovering new drugs with reduced side effects and improved safety profiles compared to existing medications (Ikuta et al., 1987).

Safety and Hazards

Mechanism of Action

Target of Action

The tert-butyl group, a component of this compound, is known to have unique reactivity patterns and is used in various chemical transformations .

Mode of Action

The tert-butyl group is known for its unique reactivity pattern, which is often used in chemical transformations . The introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems .

Biochemical Pathways

The tert-butyl group is known to be involved in various biosynthetic and biodegradation pathways .

Action Environment

The synthesis of similar compounds has been shown to be more efficient, versatile, and sustainable when performed in flow microreactor systems .

properties

IUPAC Name |

tert-butyl (2R)-4,4-difluoro-2-(2-methoxyacetyl)pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19F2NO4/c1-11(2,3)19-10(17)15-7-12(13,14)5-8(15)9(16)6-18-4/h8H,5-7H2,1-4H3/t8-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZJNESQYVWRTRP-MRVPVSSYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)COC)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC(C[C@@H]1C(=O)COC)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19F2NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide](/img/structure/B2819282.png)

![4-[[2-(trifluoromethyl)phenyl]sulfonylamino]benzoic Acid](/img/structure/B2819286.png)

![[4,5-dichloro-6-oxo-1(6H)-pyridazinyl]methyl 2-chlorobenzenecarboxylate](/img/structure/B2819287.png)

![Ethyl 5-hydroxy-2-methyl-4-((4-methylpiperidin-1-yl)methyl)naphtho[1,2-b]furan-3-carboxylate](/img/structure/B2819292.png)

![6-ethyl 3-methyl 2-(3-nitrobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2819301.png)

![4-chloro-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2819303.png)